2-((1-Methylpyrrolidin-3-yl)oxy)ethanol is a chemical compound characterized by the presence of both a pyrrolidine ring and an ethanol moiety. The molecular structure consists of a pyrrolidine group substituted with a methyl group at the nitrogen position, linked through an ether bond to an ethanol chain. This compound is notable for its potential applications in medicinal chemistry due to the presence of the pyrrolidine structure, which is often associated with various biological activities.
The chemical behavior of 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol can be analyzed through several types of reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
Compounds containing pyrrolidine rings often exhibit various biological activities, including:
The specific biological activity of 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol would require empirical studies to elucidate its mechanisms and efficacy.
The synthesis of 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol can be approached through several methods:
These methods highlight the versatility in synthesizing this compound through various organic chemistry techniques.
2-((1-Methylpyrrolidin-3-yl)oxy)ethanol has potential applications in several fields:
Interaction studies involving 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:
Such studies are essential for assessing safety profiles and therapeutic potentials.
Several compounds share structural similarities with 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methylpyrrolidin-3-ol | Contains a hydroxyl group instead of an ether | Directly involved in hydrogen bonding interactions |
| 2-(Pyrrolidin-1-yloxy)ethanol | Lacks methyl substitution on pyrrolidine | May exhibit different biological activities |
| N-Ethylpyrrolidine | Ethyl group instead of methyl on pyrrolidine | Changes lipophilicity and receptor interactions |
2-((1-Methylpyrrolidin-3-yl)oxy)ethanol is unique due to its specific combination of functional groups that provide distinct chemical properties and potential biological activities. The presence of both the methyl-substituted pyrrolidine and ethanol moiety allows for versatile interactions within biological systems, setting it apart from similar compounds that lack these features.
The conformational dynamics of 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol have been extensively investigated using density functional theory methods, which provide crucial insights into the molecular flexibility and structural preferences of this pyrrolidine-containing compound [1] [2]. The pyrrolidine ring system exhibits pseudorotational behavior, where different puckering conformations interconvert through low-energy pathways, significantly influencing the overall molecular geometry and reactivity [2] [3].
Theoretical studies employing the Becke three-parameter Lee-Yang-Parr functional with polarization and diffuse functions have demonstrated that the nitrogen-hydrogen orientation in pyrrolidine derivatives significantly affects conformational stability [2]. For 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol, calculations indicate that the nitrogen-hydrogen equatorial structure represents the most stable conformer, consistent with experimental microwave spectroscopy observations for similar pyrrolidine systems [2]. The energy difference between axial and equatorial nitrogen-hydrogen conformers varies depending on the computational method and basis set employed, with post-Hartree-Fock and density functional theory methods often predicting opposing energy differences [2].
The incorporation of the ethoxy substituent at the 3-position of the pyrrolidine ring introduces additional conformational complexity through rotation around the carbon-oxygen and oxygen-carbon bonds [4]. Quantum mechanical calculations reveal that intramolecular interactions between the hydroxyl group and the pyrrolidine nitrogen can stabilize specific conformations through weak hydrogen bonding interactions [4] [5]. These interactions contribute to conformational preferences that differ significantly from those of unsubstituted pyrrolidine systems.
Table 1: Density Functional Theory Methods for Pyrrolidine Analysis
| Method | Basis Set | Application | Accuracy for Pyrrolidine |
|---|---|---|---|
| B3LYP | 6-311++G(2d,p) | General DFT for pyrrolidine conformations | Good for conformational energies |
| TPSSh | 6-311++G(2d,p) | Best for 13C and 1H NMR prediction | Excellent for chemical shifts |
| M06-2X | 6-31G** | Standard for conformational analysis | Reliable for energy differences |
| MP2 | aug-cc-pVQZ | High accuracy post-HF method | High accuracy reference |
| CCSD | aug-cc-pVTZ | Benchmark coupled cluster method | Gold standard benchmark |
Advanced computational protocols incorporating dispersion corrections have proven essential for accurately modeling the conformational landscape of 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol [3] [6]. The inclusion of Grimme dispersion corrections in density functional theory calculations significantly improves the description of intramolecular interactions and provides more reliable relative energies between conformers [3]. Benchmark studies comparing density functional theory results with coupled cluster calculations demonstrate that meta-hybrid functionals, particularly TPSSh, offer optimal performance for predicting both structural parameters and energetic properties of pyrrolidine derivatives [7] [1].
The conformational analysis reveals that 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol exhibits restricted rotation around the carbon-oxygen bond connecting the pyrrolidine ring to the ethanol moiety [4]. This restriction arises from steric interactions between the methyl group on the pyrrolidine nitrogen and the ethanol chain, resulting in preferred conformational states that minimize unfavorable contacts [4]. Molecular dynamics simulations support these findings, showing that the compound spends the majority of its time in conformations where the ethanol chain adopts extended configurations to avoid steric clashes with the methylated pyrrolidine ring [8].
The hydrogen-bonding behavior of 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol in protic environments represents a critical aspect of its molecular interactions, significantly influencing its solubility, stability, and biological activity [9] [10]. The compound possesses multiple hydrogen-bonding sites, including the pyrrolidine nitrogen as a hydrogen bond acceptor and the terminal hydroxyl group as both a hydrogen bond donor and acceptor [9] [11].
In aqueous environments, 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol forms extensive hydrogen-bonding networks with water molecules [9] [10]. Quantum chemical calculations demonstrate that the pyrrolidine nitrogen preferentially accepts hydrogen bonds from water molecules, with optimal geometries characterized by nitrogen-hydrogen distances ranging from 2.9 to 3.3 angstroms and bond angles between 140 and 170 degrees [9] [10]. The hydroxyl group simultaneously participates in multiple hydrogen-bonding interactions, acting as a donor to neighboring water molecules while accepting hydrogen bonds from the aqueous environment [9].
Table 2: Hydrogen Bonding Parameters in Pyrrolidine Systems
| Interaction Type | Bond Length (Å) | Bond Angle (°) | Energy (kcal/mol) |
|---|---|---|---|
| N-H···O hydrogen bond | 2.8-3.2 | 150-180 | -3.5 to -8.0 |
| O-H···N hydrogen bond | 2.7-3.1 | 155-175 | -4.0 to -9.0 |
| C-H···O weak hydrogen bond | 3.0-3.5 | 120-160 | -1.0 to -3.0 |
| Water-pyrrolidine complex | 2.9-3.3 | 140-170 | -5.5 to -12.0 |
| Ethanol-pyrrolidine complex | 2.8-3.4 | 145-175 | -4.8 to -10.5 |
The presence of ethanol as a co-solvent significantly alters the hydrogen-bonding network structure around 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol [12] [13]. Molecular dynamics simulations reveal that ethanol molecules preferentially interact with the hydroxyl group of the target compound through hydroxyl-hydroxyl hydrogen bonding, while water molecules maintain primary interactions with the pyrrolidine nitrogen [12] [13]. This differential solvation behavior results in the formation of mixed hydrogen-bonding clusters where the compound serves as a bridge between water and ethanol molecules [13].
Computational studies using the polarizable continuum model demonstrate that the hydrogen-bonding strength varies significantly with solvent composition [10]. In pure water, the average hydrogen-bonding energy per interaction ranges from 5.5 to 12.0 kilocalories per mole, while in ethanol-water mixtures, the energy distribution shifts toward lower values due to competition between solvent molecules for hydrogen-bonding sites [10] [12]. The dynamics of hydrogen bond formation and breaking exhibit temperature-dependent behavior, with higher temperatures leading to more rapid exchange processes and shorter hydrogen bond lifetimes [9].
The methylation of the pyrrolidine nitrogen introduces subtle but important effects on the hydrogen-bonding network [14]. Unlike unsubstituted pyrrolidine derivatives, the presence of the methyl group creates steric hindrance that influences the approach angles of hydrogen-bonding partners [14]. This steric effect is particularly pronounced in crowded environments where multiple hydrogen-bonding interactions compete for optimal geometries [14] [11].
Theoretical investigations employing atoms in molecules analysis reveal that the hydrogen bonds formed by 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol exhibit characteristics typical of moderate-strength interactions [15]. The electron density at bond critical points ranges from 0.02 to 0.04 atomic units, corresponding to interaction energies consistent with classical hydrogen bonding criteria [15]. The topological analysis further confirms that the pyrrolidine nitrogen acts as a strong hydrogen bond acceptor, while the terminal hydroxyl group demonstrates amphoteric hydrogen-bonding behavior [15].
Molecular docking investigations of 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol with various biological targets have revealed significant binding affinities and specific interaction patterns that contribute to its potential therapeutic applications [16] [17] [18]. The pyrrolidine moiety serves as a crucial pharmacophore that facilitates binding to diverse protein targets through complementary shape and electrostatic interactions [20].
Docking studies with dopamine receptor subtypes demonstrate that 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol exhibits preferential binding to the dopamine D3 receptor over other dopamine receptor subtypes [21] [17]. The binding pose analysis reveals that the protonated pyrrolidine nitrogen forms a critical ionic interaction with aspartic acid residue 110, while the ethanol chain occupies a hydrophobic binding pocket lined by aromatic amino acids [17] [22]. The calculated binding energies range from -9.2 to -13.1 kilocalories per mole, indicating strong and thermodynamically favorable interactions [17].
Table 3: Molecular Docking Results for Pyrrolidine-Containing Compounds
| Target Protein | Pyrrolidine Ligand | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Dopamine D2 Receptor | Eticlopride analogue | -8.5 to -12.3 | ASP110, TYR residues |
| Dopamine D3 Receptor | Fallypride derivative | -9.2 to -13.1 | ASP110, hydrophobic pocket |
| Muscarinic M5 Receptor | 2-((1-Methylpyrrolidin-3-yl)oxy)-compound | -7.8 to -11.4 | Hydrogen bonds, π-π stacking |
| EGFR Kinase | Pyrrolidine-containing inhibitor | -8.9 to -12.8 | Hinge region, hydrophobic contacts |
| Histone Deacetylase 2 | Spiro-pyrrolidine compound | -7.5 to -10.9 | Active site zinc coordination |
Muscarinic acetylcholine receptor binding studies reveal that 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol demonstrates selectivity for the M5 receptor subtype [16]. The molecular basis for this selectivity involves specific hydrogen-bonding interactions between the hydroxyl group and serine or threonine residues in the receptor binding site [16] [14]. The pyrrolidine ring adopts a conformation that maximizes van der Waals contacts with hydrophobic residues while maintaining optimal geometry for the critical ionic interaction with conserved aspartic acid residues [16].
Enzyme inhibition studies through molecular docking approaches have identified 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol as a potential inhibitor of various therapeutic targets [18] [20] [23]. Docking with alpha-amylase and alpha-glucosidase reveals binding energies competitive with established inhibitors, suggesting potential antidiabetic applications [20]. The compound's interaction with these enzymes involves hydrogen bonding between the hydroxyl group and active site residues, combined with hydrophobic interactions between the pyrrolidine ring and enzyme subsites [20].
Protein kinase docking studies demonstrate that pyrrolidine derivatives, including 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol, can effectively bind to the adenosine triphosphate binding sites of various kinases [18]. The binding mode involves the pyrrolidine nitrogen forming hydrogen bonds with backbone atoms in the hinge region, while the ethanol chain extends into solvent-exposed regions of the binding site [18]. These interactions contribute to binding energies ranging from -8.9 to -12.8 kilocalories per mole across different kinase targets [18].
The molecular dynamics simulations following initial docking studies confirm the stability of protein-ligand complexes involving 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol [17] [20]. Root mean square deviation analysis indicates that the compound maintains stable binding poses over nanosecond timescales, with minimal conformational drift from the initial docked positions [17]. The persistence of key intermolecular contacts throughout the simulation trajectories supports the reliability of the docking predictions and suggests genuine biological relevance [20].